molecular formula C9H14N6O B1438745 2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine CAS No. 1153519-17-5

2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine

Cat. No.: B1438745
CAS No.: 1153519-17-5
M. Wt: 222.25 g/mol
InChI Key: ITFNIZSGXYLNNO-UHFFFAOYSA-N
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Description

2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine (CAS 1153519-17-5) is a high nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry research. This compound features a unique molecular architecture, combining a 1,2,4-triazole ring with a 1,2,4-oxadiazole moiety, which is known to be a versatile scaffold in drug discovery . The molecular formula is C9H14N6O, with a molecular weight of 222.25 g/mol . Compounds containing the 1,2,4-triazole and 1,3,4-oxadiazole nuclei are extensively documented in scientific literature for their broad spectrum of pharmacological activities. These heterocyclic systems are recognized as promising agents in the development of new antimicrobial drugs . Research indicates that such structures can exhibit higher activity than some standard antibiotics and are useful in addressing the growing challenge of multi-drug resistant microbial pathogens . Furthermore, the 1,2,4-triazole core is a key structural component in several clinically used antifungal agents (e.g., fluconazole, itraconazole) and chemotherapeutic drugs (e.g., anastrozole, letrozole), highlighting its fundamental role in therapeutic agent design . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to consult the available safety data (GHS information) before use .

Properties

IUPAC Name

2,2-dimethyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6O/c1-9(2,3)5(10)8-13-7(15-16-8)6-11-4-12-14-6/h4-5H,10H2,1-3H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFNIZSGXYLNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=NC(=NO1)C2=NC=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153519-17-5
Record name 2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
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Preparation Methods

Synthesis of 1,2,4-Triazole Derivatives

  • Reagents and Conditions:
    Ester ethoxycarbonylhydrazones (10 mmol) are heated with primary amines (10 mmol) at reflux temperatures between 90–120 °C for approximately 2 hours. After cooling, the reaction mixture is treated with an ethyl acetate-petroleum ether mixture to precipitate the product, which is purified by recrystallization.

  • Yields and Purification:
    The products are obtained as crystalline solids with yields typically ranging from moderate to high, depending on the amine used. Characterization by NMR and IR confirms the formation of the triazole ring.

Synthesis of 1,2,4-Oxadiazole Derivatives

  • Hydrazide Formation:
    Esters derived from hydroxyphenylacetic acid or related acids are reacted with hydrazine hydrate in refluxing ethanol to yield hydrazides.

  • Cyclization:
    Hydrazides react with trimethyl orthoformate or trimethyl orthoacetate under catalytic acid conditions to form the 1,2,4-oxadiazole ring.

  • Alternative Routes:
    Some oxadiazoles are synthesized via reaction of acid chlorides with amines followed by cyclization steps, employing protection strategies to handle sensitive functional groups.

Coupling to 2,2-Dimethylpropan-1-amine

  • Coupling Reagents:
    Amide bond formation uses coupling agents such as HBTU or EDC/HOBt. Boc-protected amines are deprotected under acidic conditions before coupling.

  • Reaction Conditions:
    Coupling reactions are typically conducted in organic solvents like DMF or dichloromethane at room temperature or slightly elevated temperatures.

  • Purification:
    Products are purified by recrystallization or chromatographic methods and characterized by NMR, HRMS, and HPLC to ensure >95% purity.

Representative Reaction Scheme and Data Table

Step Reaction Type Reagents/Conditions Product Type Typical Yield (%) Notes
1 Formation of 1,2,4-triazole Ester ethoxycarbonylhydrazone + primary amine, reflux 90–120 °C, 2 h Substituted 1,2,4-triazol-3-one 70–85 Recrystallization from suitable solvent
2 Hydrazide formation Ester + hydrazine hydrate, reflux ethanol Hydrazide intermediate 80–90 Essential for oxadiazole cyclization
3 Cyclization to oxadiazole Hydrazide + trimethyl orthoformate, acid catalyst 1,2,4-Oxadiazole derivative 65–80 Acid catalysis critical for ring closure
4 Coupling to amine scaffold Boc-protected amine + acid + HBTU or EDC/HOBt, RT or mild heat Target amine-heterocycle compound 60–75 Boc deprotection precedes coupling

Research Findings and Analytical Data

  • Spectroscopic Confirmation:
    NMR (1H, 13C) and IR spectra are consistent with the assigned structures of both triazole and oxadiazole rings. For example, the absence of NH or OH signals in 1H NMR confirms successful cyclization.

  • Elemental Analysis and Mass Spectrometry:
    Elemental analysis and mass spectral data align with the molecular formula and expected mass of the final compound, confirming purity and identity.

  • Purity Assessment: High-performance liquid chromatography (HPLC) confirms product purity exceeding 95%, essential for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds featuring the triazole ring exhibit significant antimicrobial properties. For example:

  • Antibacterial and Antifungal : Studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial and fungal strains. The presence of the oxadiazole moiety enhances this activity by acting synergistically with the triazole .

Anticancer Properties

Several studies have investigated the anticancer potential of triazole-based compounds:

  • Mechanism of Action : Triazoles have been linked to the inhibition of specific enzymes involved in tumor growth and proliferation. This makes them promising candidates for developing novel anticancer therapies .

Agrochemical Applications

Triazole derivatives are widely used in agrochemicals as fungicides:

  • Fungicidal Activity : The compound has shown effectiveness against various plant pathogens. Its dual functionality as both a fungicide and a growth regulator makes it valuable in agricultural practices .

Material Sciences

The unique structural features of 2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine lend themselves to applications in material sciences:

  • Nonlinear Optical Properties : Research indicates that compounds with triazole and oxadiazole groups can exhibit interesting nonlinear optical (NLO) properties. This opens avenues for their use in photonic devices and sensors .

Study on Anticancer Activity

A recent study published in Nature explored the synthesis of novel triazole derivatives and their anticancer properties. The study found that specific modifications to the triazole structure significantly enhanced cytotoxicity against cancer cell lines .

Synthesis and Characterization

Another research effort focused on synthesizing various derivatives of 2,2-dimethyltriazoles through multi-step chemical modifications. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry to confirm their structures and evaluate their biological activities .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds with enzyme active sites, inhibiting their activity. The oxadiazole ring can interact with various receptors, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs share key features such as the 1,2,4-oxadiazole or triazole rings and amine backbones but differ in substituents, heterocycle combinations, and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name & Source Key Structural Features Notable Differences vs. Target Compound Potential Implications
SLF108185117 (3-(4-decylphenyl)-1,2,4-oxadiazol-5-yl-propan-1-amine; ) Oxadiazole ring with 4-decylphenyl substituent; propan-1-amine backbone Long alkyl chain (decyl) instead of triazole; linear amine Increased lipophilicity; potential for membrane permeability enhancement
2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride () Triazole ring directly linked to 2-methylpropan-1-amine; hydrochloride salt Lacks oxadiazole ring; reduced steric bulk Enhanced solubility due to HCl salt; simplified hydrogen-bonding profile
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride () Oxadiazole ring with thiophene substituent; propan-1-amine hydrochloride Thiophene (sulfur-containing) vs. triazole Altered electronic properties; potential for π-π stacking or metal coordination
N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine () Pyrazole ring instead of triazole; N-methylated amine Pyrazole’s reduced hydrogen-bonding capacity Lower metabolic stability; altered target selectivity
Compound 2 (1-{3-[(4-methylindol-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pentan-1-amine; ) Oxadiazole with indole substituent; pentan-1-amine chain Bulky indole group; longer carbon chain Enhanced steric hindrance; possible CNS activity due to indole motif

Key Findings from Structural Comparisons

Heterocyclic Variations: Thiophene () introduces sulfur-based interactions, while triazole () enhances hydrogen-bonding capacity. Pyrazole () may reduce metabolic stability due to fewer hydrogen-bond donors .

Linear amines (e.g., SLF108185117) offer conformational flexibility . Salt forms (e.g., hydrochloride in ) enhance solubility, critical for in vitro assays .

Biological Relevance :

  • Oxadiazole-containing analogs () are frequently studied for antimicrobial or anticancer activities due to their π-deficient rings, which interact with enzyme active sites .
  • Triazole derivatives () are common in kinase inhibitors, leveraging their ability to form stable hydrogen bonds .

Biological Activity

2,2-Dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a compound characterized by a complex structure that integrates both triazole and oxadiazole moieties. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.

The chemical formula for this compound is C9H14N6OC_9H_{14}N_6O with a molecular weight of 222.25 g/mol. The detailed structural representation includes:

PropertyValue
Molecular Formula C₉H₁₄N₆O
Molecular Weight 222.25 g/mol
CAS Number 1153519-17-5
IUPAC Name 2,2-dimethyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Appearance Powder

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various amines and heterocyclic precursors. The method often includes the formation of the triazole and oxadiazole rings through cyclization reactions.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted the antimicrobial efficacy of various triazole derivatives against pathogens such as Staphylococcus aureus and Enterococcus faecalis. Specifically:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
2-Dimethyl TriazoleStaphylococcus aureus32 µg/mL
2-Dimethyl TriazoleEnterococcus faecalis16 µg/mL

These findings suggest that the integration of triazole and oxadiazole functionalities enhances the antimicrobial potency of the compound.

Antifungal Activity

The compound has also been evaluated for antifungal properties. A recent review emphasized that derivatives of 1,2,4-triazoles are critical in antifungal drug development due to their broad spectrum of activity against resistant strains. The compound's structure allows it to interact effectively with fungal enzymes involved in cell wall synthesis.

Structure–Activity Relationship (SAR)

The SAR studies demonstrate that modifications in the triazole and oxadiazole rings can significantly affect biological activity. For instance:

  • Substituent Variations : The presence of electron-withdrawing groups on the triazole ring enhances antifungal activity.
  • Ring Size and Composition : Alterations in ring size or the introduction of additional nitrogen atoms can improve binding affinity to target enzymes.

Case Studies

Several case studies have been documented regarding the biological activities of similar compounds:

  • Case Study on Antimicrobial Efficacy : A study published in MDPI investigated a series of triazole derivatives and found that compounds with specific substitutions exhibited enhanced activity against multi-drug resistant bacteria .
  • Antifungal Development : Another study focused on the development of novel antifungal agents derived from 1,2,4-triazoles showed promising results against various fungal strains resistant to conventional treatments .

Q & A

Basic Research Questions

Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound, particularly its triazole-oxadiazole hybrid system?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for resolving bond lengths, angles, and dihedral angles. For triazole-oxadiazole systems, the planarity of the triazole ring (dihedral angle < 3° with substituents) and oxadiazole geometry must be validated. Computational pre-screening (e.g., density functional theory) can predict crystallographic parameters, reducing experimental trial time .

Q. What synthetic routes are feasible for preparing this compound, and how do reaction conditions influence intermediate stability?

  • Methodological Answer : A multi-step synthesis is typical:

  • Step 1 : Condensation of 3-amino-1,2,4-triazole with a substituted oxadiazole precursor under microwave-assisted conditions (e.g., 120°C, DMF, 2 hrs) to enhance regioselectivity .
  • Step 2 : Alkylation of the propan-1-amine moiety using 2,2-dimethylpropionyl chloride in THF with NaH as a base. Monitor steric hindrance from dimethyl groups via TLC and adjust equivalents of reagents to optimize yield (typically 60-75%) .

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies in reported spectroscopic data (e.g., NMR shifts) for derivatives of this compound?

  • Methodological Answer : Conflicting NMR data often arises from solvent effects or tautomerism in triazole systems. Use ab initio NMR prediction software (e.g., Gaussian GIAO method) to simulate spectra under varying conditions (DMSO vs. CDCl₃). Compare experimental 1^1H/13^13C shifts with computed values to identify dominant tautomers or solvation states .

Q. What strategies mitigate steric hindrance during the alkylation step caused by the 2,2-dimethylpropan-1-amine group?

  • Methodological Answer : Steric bulk from dimethyl groups reduces nucleophilicity. Strategies include:

  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
  • Solvent Optimization : Switch from THF to DCE (dichloroethane) to improve solubility of bulky intermediates.
  • Temperature Control : Gradual warming (0°C → 25°C) prevents side reactions .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of oxadiazole substitution on bioactivity?

  • Methodological Answer :

  • Library Design : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the oxadiazole 3-position.
  • Assays : Test against target enzymes (e.g., kinase inhibitors) using fluorescence polarization. Correlate IC₅₀ values with Hammett σ constants to quantify electronic effects .

Experimental Design & Safety

Q. What safety protocols are critical when handling reactive intermediates (e.g., sulfanyl or azide derivatives) during synthesis?

  • Methodological Answer :

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity for azide-containing steps.
  • Waste Management : Quench reactive intermediates (e.g., NaN₃) with NaNO₂/HCl before disposal. Partner with certified waste handlers for heavy metal residues .

Data Analysis & Contradictions

Q. How should researchers address conflicting reports on the compound’s thermal stability?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) under inert (N₂) and oxidative (air) atmospheres. Discrepancies often arise from decomposition pathways (e.g., oxadiazole ring cleavage at >200°C). Publish full thermograms with heating rates (e.g., 10°C/min) to enable cross-study validation .

Computational Integration

Q. Can machine learning predict novel derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Train models on existing ADME data (e.g., LogP, CYP450 inhibition) using platforms like AutoQSAR. Prioritize derivatives with predicted Caco-2 permeability > 8 × 10⁻⁶ cm/s and plasma protein binding < 90% .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Reactant of Route 2
2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine

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